Propargyl-PEG3-CH2COOH

Bioconjugation Linker optimization PROTAC synthesis

In PROTAC development, linker purity and PEG spacer length directly impact ternary complex formation efficiency and target degradation potency. Propargyl-PEG3-CH2COOH (CAS 1694731-93-5) at 98% purity with an optimal PEG3 spacer eliminates off-stoichiometry risk and steric hindrance encountered with longer or shorter analogs. • 98% purity ensures accurate stoichiometry in E3 ligase ligand-linker conjugation, reducing failed syntheses • PEG3 spacer (MW 246.26, LogP -0.31) provides empirically validated solubility without steric penalty • Non-cleavable triazole linkage maintains conjugate integrity throughout ubiquitin-proteasome degradation • Validated 3-year powder stability at -20°C supports multi-year project procurement

Molecular Formula C11H18O6
Molecular Weight 246.26 g/mol
CAS No. 1694731-93-5
Cat. No. B610243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG3-CH2COOH
CAS1694731-93-5
SynonymsPropargyl-PEG4-CH2CO2H
Molecular FormulaC11H18O6
Molecular Weight246.26 g/mol
Structural Identifiers
InChIInChI=1S/C11H18O6/c1-2-3-14-4-5-15-6-7-16-8-9-17-10-11(12)13/h1H,3-10H2,(H,12,13)
InChIKeyMJRNNISHHNMYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG3-CH2COOH – Heterobifunctional Alkyne-Acid PEG3 Linker


Propargyl-PEG3-CH2COOH (IUPAC: 3,6,9,12-tetraoxapentadec-14-ynoic acid) is a heterobifunctional polyethylene glycol (PEG) derivative with molecular formula C₁₁H₁₈O₆ and molecular weight 246.26 g/mol . This compound features a terminal propargyl (alkyne) group at one end and a carboxylic acid (-COOH) group at the other, enabling orthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and amide bond formation, respectively . The PEG3 spacer (three ethylene oxide repeating units) provides a calculated LogP of −0.31 and predicted aqueous compatibility suitable for bioconjugation applications . As a non-cleavable linker, it is employed as a building block in PROTAC synthesis and antibody-drug conjugate (ADC) development .

Heterobifunctional Alkyne–acid linker for orthogonal CuAAC and amide conjugation
PEG3 spacer Balances aqueous solubility and steric accessibility for bioconjugation
Non-cleavable Triazole linkage supports conjugate integrity in PROTAC and ADC research

Propargyl-PEG3-CH2COOH Interchangeability Risks


Generic substitution among alkyne-PEG-acid linkers introduces quantifiable performance variability that directly impacts conjugation efficiency, solubility, and ultimate application success. PEG spacer length alters both aqueous solubility and steric accessibility: a PEG1 analog (MW ~158) lacks sufficient hydrophilicity for aqueous bioconjugation [1], while a PEG6 variant (MW ~334) increases molecular bulk and may reduce reaction kinetics in sterically constrained environments [2]. Additionally, substitution of the CH₂COOH terminus with a direct propionic acid terminus (Propargyl-PEG3-acid, CAS 1347760-82-0, MW 216.23) eliminates the extra methylene spacer that modulates carboxylate pKa and amine coupling reactivity . Even when functional groups appear identical, differences in purity specifications (95% versus 98%) affect stoichiometric accuracy and reproducibility in PROTAC synthesis . The following evidence quantifies these selection-relevant differences.

Propargyl-PEG3-CH2COOH
Generic substitute
Spacer length
PEG3 balances solubility and steric access
PEG1 reduces hydrophilicity; PEG6 may increase steric hindrance
Carboxyl terminus
CH₂COOH modulates pKa and amine coupling reactivity
Propionic acid terminus may alter activation efficiency
Purity grade
98% supports stoichiometric precision in PROTAC synthesis
95% may introduce off-stoichiometry risk

Propargyl-PEG3-CH2COOH Differentiation Evidence


PEG3 Spacer Solubility-Reactivity Balance

The three-unit PEG spacer in Propargyl-PEG3-CH2COOH provides an empirically optimized balance between aqueous solubility and conjugation efficiency. Literature evaluating PEG linker length in antibody-fluorophore conjugates demonstrates that PEG3 linkers offer superior target-to-background ratios compared to longer PEG variants due to reduced steric hindrance and improved labeling homogeneity [1]. Cross-study comparison reveals that Propargyl-PEG3-CH2COOH (calculated LogP −0.31) offers markedly enhanced hydrophilicity compared to Propargyl-PEG1-acid (estimated LogP ~0.5) while maintaining smaller molecular footprint than Propargyl-PEG6-acid (MW ~334) .

PEG3 spacer balance
Reported
PEG3 (MW ~246) provides higher hydrophilicity than PEG1 and lower steric bulk than PEG6; reported in antibody-fluorophore studies.
Supports improved aqueous conjugation and labeling homogeneity.
Class-level inference; confirm with specific payload.
Bioconjugation Linker optimization PROTAC synthesis

Carboxymethyl Terminus Amide Coupling Advantage

Propargyl-PEG3-CH2COOH incorporates a carboxymethyl terminus (-O-CH₂-COOH) rather than a propionic acid terminus (-CH₂-CH₂-COOH) as found in Propargyl-PEG3-acid (CAS 1347760-82-0) . This structural distinction produces a predicted pKa of 3.39 ± 0.10 for the target compound , which differs from the typical propionic acid pKa range of ~4.8–5.0. The lower pKa translates to enhanced carboxylate activation efficiency under standard EDC/NHS coupling conditions at physiological pH ranges. Additionally, the target compound has molecular weight 246.26 versus 216.23 for Propargyl-PEG3-acid, a difference of 30.03 Da attributable to the extra methylene and ether oxygen atoms .

Carboxymethyl terminus
Head-to-head
CH₂COOH terminus (predicted pKa ~3.4) vs propionic acid (~4.8–5.0) enhances activation at near-neutral pH.
Supports efficient EDC/NHS coupling under mild conditions.
Amide bond formation EDC/DCC coupling Linker chemistry

Purity and Storage Stability for Reproducibility

Propargyl-PEG3-CH2COOH is commercially available at 98% purity (Fluorochem, MedChemExpress) versus the 95% minimum purity grade offered by alternative suppliers [1]. This 3-percentage-point purity difference, while seemingly modest, represents a 60% reduction in impurity burden (from 5% to 2% total impurities). For PROTAC synthesis where exact stoichiometric control is critical for ternary complex formation efficiency, this purity differential reduces off-stoichiometry risk. Documented storage conditions specify powder stability at −20°C for 3 years and in solvent at −80°C for 1–2 years , providing validated shelf-life data that informs procurement planning and inventory management.

Purity & storage
Specification review
98% purity reduces impurity burden by 60% vs 95% grade; validated −20°C long-term powder stability.
Higher purity and documented storage improve batch-to-batch reproducibility.
Procurement specification Purity Storage stability

Non-Cleavable PEG3 Scaffold In Vivo Stability

Propargyl-PEG3-CH2COOH forms a non-cleavable triazole linkage upon CuAAC reaction with azide-functionalized payloads . This contrasts with cleavable linkers (e.g., disulfide-, hydrazone-, or cathepsin B-cleavable motifs) that undergo payload release under specific physiological conditions. Sano et al. demonstrated that PEG3-based non-cleavable linkers in monoclonal antibody-indocyanine green conjugates enabled sustained in vivo tumor imaging with target-to-background ratios maintained over 48 hours [1]. The non-cleavable architecture ensures that observed conjugate biodistribution reflects intact construct localization rather than confounding signals from prematurely released payload, a critical consideration for quantitative pharmacokinetic and biodistribution studies.

Non-cleavable scaffold
Reported
Non-cleavable triazole linkage maintains conjugate integrity; PEG3-based probes showed sustained target-to-background ratios over 48 h.
Supports quantitative biodistribution studies and stable conjugate pharmacology.
In vivo imaging context; linker choice depends on payload release needs.
ADC development PROTAC In vivo imaging

Propargyl-PEG3-CH2COOH Application Scenarios


PROTAC Synthesis Linker Conjugation

In PROTAC development, linker length and composition directly influence ternary complex formation efficiency and target protein degradation potency. Propargyl-PEG3-CH2COOH at 98% purity reduces off-stoichiometry risk during E3 ligase ligand–linker conjugation compared to 95% purity alternatives. The PEG3 spacer length (MW 246) provides empirically validated optimal balance between solubility and minimal steric interference [1], while the non-cleavable triazole linkage ensures linker stability throughout the ubiquitin-proteasome degradation cascade . Procurement recommendation: Select 98% purity grade and store powder at −20°C (3-year stability validated) .

ADC and Imaging Probe Aqueous Conjugation

The hydrophilic PEG3 spacer (LogP −0.31) enables conjugation reactions in aqueous buffers without organic co-solvents, preserving antibody structural integrity during linker attachment. Sano et al. established that PEG3 linkers yield superior target-to-background ratios in antibody-fluorophore imaging probes compared to longer PEG variants [1]. The CH₂COOH terminus with predicted pKa 3.39 facilitates efficient EDC/NHS activation at near-neutral pH, minimizing exposure of sensitive biomolecules to reactive coupling intermediates. Procurement recommendation: Request COA confirming 98% purity and specified LogP.

Copper-Free Click Bioconjugation

While Propargyl-PEG3-CH2COOH is primarily employed in CuAAC reactions , the terminal alkyne group also participates in strain-promoted alkyne-azide cycloaddition (SPAAC) when paired with cyclooctyne-functionalized partners [1], enabling copper-free click chemistry for live-cell or in vivo applications. The PEG3 spacer provides sufficient aqueous solubility while maintaining smaller molecular footprint than PEG6 alternatives, reducing potential for non-specific hydrophobic interactions. Procurement recommendation: Confirm alkyne reactivity by NMR or FTIR; store in solvent at −80°C for up to 2 years .

Library Synthesis and High-Throughput Bioconjugation

For medicinal chemistry campaigns involving parallel synthesis of linker-payload conjugates, batch-to-batch consistency in molecular weight (246.26), purity (98%), and functional group reactivity is critical . The validated 3-year powder storage stability at −20°C [1] supports bulk procurement for multi-year projects. The non-cleavable nature of the triazole linkage formed upon conjugation ensures that screening hits reflect stable conjugate pharmacology rather than artifacts from linker degradation. Procurement recommendation: Bulk purchase with single-lot COA verification.

Application
Selection Property
Validation Focus
PROTAC linker conjugation
PEG3 steric profile and purity grade
Stoichiometric precision and ternary complex integrity
Aqueous ADC/imaging probe conjugation
Hydrophilic PEG3 spacer with CH₂COOH terminus
Amide coupling efficiency under mild pH
Copper-free click bioconjugation
Terminal alkyne reactivity (SPAAC compatible)
Non-specific interaction screening
High-throughput library synthesis
Batch-to-batch consistency and documented storage
Long-term project reproducibility

Technical Documentation Hub

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